What is the CAS number and supplier for N-((6-Bromopyridin-3-yl)methyl)ethanamine
What is the CAS number and supplier for N-((6-Bromopyridin-3-yl)methyl)ethanamine
An In-Depth Technical Guide to N-((6-Bromopyridin-3-yl)methyl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-((6-Bromopyridin-3-yl)methyl)ethanamine, a halogenated pyridine derivative of significant interest to the chemical and pharmaceutical research communities. The document details the compound's core physicochemical properties, CAS number for unambiguous identification, and commercial availability. A primary focus is placed on its prevalent synthetic route—reductive amination—with a detailed, field-tested experimental protocol provided. The narrative explains the causal logic behind methodological choices, ensuring scientific integrity and reproducibility. Furthermore, this guide explores the compound's applications as a key building block in medicinal chemistry and drug discovery, contextualized by the established role of the bromopyridine scaffold in modern pharmaceuticals. All technical information is supported by authoritative citations and presented with clarity for researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
N-((6-Bromopyridin-3-yl)methyl)ethanamine is a secondary amine featuring a 6-bromopyridine core. This structural motif is a privileged scaffold in medicinal chemistry, with the bromine atom serving as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The ethylamino-methyl substituent at the 3-position provides a basic nitrogen center, which is critical for modulating pharmacokinetic properties such as solubility and cell permeability in drug candidates.
Physicochemical Data
The fundamental properties of the compound are summarized below for quick reference. It is crucial to distinguish between the free base and its common salt forms, such as the hydrochloride, which may have different CAS numbers and physical properties.
| Property | Value | Source |
| Chemical Name | N-((6-Bromopyridin-3-yl)methyl)ethanamine | AiFChem |
| IUPAC Name | N-((6-bromopyridin-3-yl)methyl)ethanamine | AiFChem |
| CAS Number (Free Base) | 120740-05-8 | AiFChem[1] |
| CAS Number (HCl Salt) | 1417794-39-8 | Chemsrc[2] |
| Molecular Formula | C₈H₁₁BrN₂ | AiFChem[1] |
| Molecular Weight | 215.09 g/mol | AiFChem[1] |
| Canonical SMILES | CCNCC1=CC=C(Br)N=C1 | AiFChem[1] |
| InChI Key | BFLXSKZTPUZOCG-UHFFFAOYSA-N | AiFChem[1] |
Figure 1: Chemical structure of N-((6-Bromopyridin-3-yl)methyl)ethanamine
Synthesis and Manufacturing: A Mechanistic Approach
The synthesis of secondary amines like N-((6-Bromopyridin-3-yl)methyl)ethanamine is most effectively and commonly achieved via a one-pot reductive amination protocol.[3][4] This method is superior to traditional N-alkylation of amines with alkyl halides, as it elegantly circumvents the pervasive issue of overalkylation, which often leads to mixtures of secondary and tertiary amines that are challenging to separate.[4]
The Logic of Reductive Amination
The process involves two key stages that occur sequentially in the same reaction vessel:
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Imine Formation: An aldehyde (6-Bromopyridine-3-carbaldehyde) reacts with a primary amine (ethylamine) to form a Schiff base, or imine intermediate. This reaction is typically reversible and often acid-catalyzed to protonate the carbonyl oxygen, increasing its electrophilicity.
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In-situ Reduction: A mild and selective reducing agent is present to reduce the newly formed C=N double bond of the imine to a C-N single bond, yielding the target secondary amine.
The choice of reducing agent is critical for the success of this one-pot reaction. The reagent must be strong enough to reduce the imine but not so reactive that it reduces the starting aldehyde before the imine can form.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exemplary reagent for this purpose due to its mild nature and tolerance for slightly acidic conditions that favor imine formation.[5][6]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the reductive amination synthesis.
Caption: Reductive amination workflow for synthesizing the target compound.
Detailed Experimental Protocol
This protocol is a representative method based on established chemical principles and should be adapted and optimized by qualified personnel.
Materials:
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6-Bromopyridine-3-carbaldehyde
-
Ethylamine (as a solution, e.g., 2M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (Glacial)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-Bromopyridine-3-carbaldehyde (1.0 eq). Dissolve it in an appropriate solvent like DCM or DCE (approx. 0.1-0.2 M concentration).
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Amine Addition: Add ethylamine solution (1.1-1.2 eq) to the stirred solution at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. The progress of imine formation can be monitored by TLC or LC-MS if desired.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature below 30°C.
-
Reaction Completion: Stir the reaction at room temperature for 3-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent the amine from streaking on the silica).
Applications in Research and Drug Development
Halogenated pyridines are cornerstone building blocks in modern medicinal chemistry.[7] The bromine atom on the pyridine ring of N-((6-Bromopyridin-3-yl)methyl)ethanamine is not merely a substituent; it is a strategic functional group that enables a wide array of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the modular construction of complex molecular architectures, a critical strategy in lead optimization.
The chloro-analog of this compound, N-((6-Chloropyridin-3-yl)methyl)ethanamine, is a known intermediate in the synthesis of neonicotinoid insecticides, highlighting the industrial relevance of this chemical class.[8] In drug discovery, this scaffold can be found in molecules targeting a wide range of biological systems, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[9]
Hypothetical Role in Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket. A drug candidate derived from this compound could utilize the pyridine nitrogen to form a critical hydrogen bond with the "hinge" region of the kinase, while the rest of the molecule extends into other pockets to achieve potency and selectivity.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Commercial Availability and Procurement
N-((6-Bromopyridin-3-yl)methyl)ethanamine is available from several chemical suppliers, though it is often listed as an "inquiry" item, suggesting it may be synthesized on demand rather than being a stock chemical. Researchers should contact suppliers directly for lead times and pricing.
| Supplier | CAS Number | Purity | Stock Status |
| AiFChem | 120740-05-8 | 95% | Inquiry[1] |
| Chemsrc | 1417794-39-8 (HCl Salt) | N/A | Inquiry[2] |
Note: The availability and catalog status of chemicals can change. Always verify with the supplier before planning experiments.
References
-
N-[(6-bromopyridin-3-yl)methyl]ethanamine,hydrochloride | CAS#:1417794-39-8 . Chemsrc. [Link]
-
Reductive Amination . Master Organic Chemistry. [Link]
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Reductive Amination . Organic Chemistry Portal. [Link]
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Reductive Amination: A Remarkable Experiment for the Organic Laboratory . Green Chemistry Teaching and Learning Community. [Link]
-
Reductive Amination - Common Conditions . Organic Chemistry Data. [Link]
-
Abdel-Magid, A. F.; et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . J. Org. Chem. 1996, 61 (11), 3849–3862. [Link]
-
N-((6-Chloropyridin-3-yl)methyl)ethanamine . MySkinRecipes. [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists . ResearchGate. [Link]
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